1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of anilides. These are organic heterocyclic compounds derived from oxoacids by replacing an OH group with an NHPh group or a derivative formed by ring substitution . This compound is known for its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with a suitable carboxylic acid derivative to form the corresponding amide.
Cyclization: The intermediate is then cyclized to form the pyrrolidine ring.
Oxidation: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo group at the 5-position.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl and pyrrolidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: This compound has a phenyl group instead of a carboxamide group, leading to different chemical properties and biological activities.
1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide:
Properties
IUPAC Name |
1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIJGZSMJISBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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